Tabersonine Hydrochloride

Description

Historical Context and Significance in Natural Product Chemistry

The study of tabersonine (B1681870) is deeply intertwined with the broader exploration of indole (B1671886) alkaloids, a large and structurally diverse group of natural products known for their significant biological activities. The discovery and structural elucidation of complex MIAs like vinblastine (B1199706) and vincristine, potent anticancer agents isolated from C. roseus, spurred intensive investigation into their biosynthetic pathways. researchgate.netbiocrick.com This research identified tabersonine as a key intermediate, a central hub from which numerous other alkaloids are derived. researchgate.netresearchgate.net

The chemical structure of tabersonine, with its multiple reactive sites, allows for a variety of enzymatic modifications, leading to a diverse array of downstream products. researchgate.netresearchgate.net This biosynthetic divergence is a hallmark of natural product chemistry, and understanding the mechanisms that control these transformations is a major research focus. For instance, in the aerial parts of C. roseus, tabersonine is converted to vindoline (B23647), a crucial precursor for vinblastine. researchgate.netnih.gov In the roots, however, tabersonine is metabolized into other alkaloids like lochnericine, hörhammericine, and echitovenine. nih.govoup.com The elucidation of these pathways has been a significant achievement in the field, involving the characterization of numerous enzymes, including hydroxylases, epoxidases, and transferases. nih.govnih.govoup.com

The total synthesis of tabersonine has also been a notable endeavor in organic chemistry, with various research groups developing strategies to construct its complex framework. These synthetic efforts not only confirm the structure of the natural product but also provide access to analogs for further biological evaluation.

Relevance of Tabersonine Hydrochloride in Academic Research

For research purposes, tabersonine is often used in its hydrochloride salt form. The addition of hydrochloric acid increases the compound's solubility in aqueous solutions, which is advantageous for a wide range of in vitro and in vivo experimental setups. This compound serves as a critical tool for scientists investigating the biosynthesis of more complex alkaloids. biosynth.com By providing it as a substrate to various enzymes or cell cultures, researchers can study the specific steps and regulatory mechanisms of MIA biosynthetic pathways. mdpi.com

Beyond its role as a precursor, this compound is actively investigated for its own biological activities. Studies have explored its potential anti-inflammatory effects, with research suggesting it can inhibit inflammatory pathways. xiahepublishing.commedchemexpress.com Furthermore, its ability to interfere with the aggregation of amyloid-beta peptides has made it a candidate for research into neurodegenerative diseases like Alzheimer's. biocrick.comchembk.com In the context of cancer research, this compound is studied for its ability to induce apoptosis in cancer cells. medchemexpress.com Its use in these studies allows for a controlled and reproducible administration of the compound, which is essential for obtaining reliable scientific data.

The table below summarizes some of the key research applications of this compound:

| Research Area | Application of this compound | Key Findings |

| Biosynthesis | Precursor for the synthesis of other alkaloids like vindoline and lochnericine. mdpi.comnih.govnih.gov | Elucidation of enzymatic steps and pathways in plants like C. roseus. researchgate.netpnas.org |

| Anti-inflammatory | Investigated for its ability to reduce inflammation. xiahepublishing.com | Shown to inhibit inflammatory signaling pathways such as NF-κB. xiahepublishing.commedchemexpress.com |

| Neuroprotection | Studied for its effects on amyloid-beta peptide aggregation. biocrick.comchembk.com | May disrupt the formation of amyloid plaques associated with Alzheimer's disease. biocrick.com |

| Oncology | Explored for its potential to induce apoptosis in cancer cells. medchemexpress.com | Can activate cellular pathways leading to programmed cell death in liver cancer cells. medchemexpress.com |

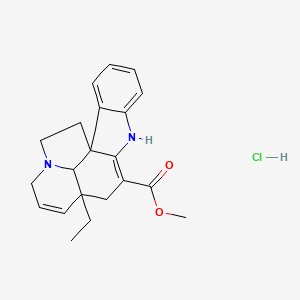

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBASQSWPQOKOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Tabersonine and Derived Monoterpenoid Indole Alkaloids Mias

Primary Plant Sources and Biosynthetic Localization

The production of tabersonine (B1681870) is predominantly associated with plants in the Apocynaceae family, which is rich in various alkaloids. longdom.orgbalsas-nahuatl.orgwikipedia.org

The Madagascar periwinkle, Catharanthus roseus, is the most extensively studied plant for understanding the biosynthesis of tabersonine and other MIAs. nih.govwikipedia.org It is a significant source of the anticancer dimeric alkaloids vinblastine (B1199706) and vincristine, which are derived from the monomeric precursors catharanthine and vindoline (B23647). acs.orgpnas.org Tabersonine is a key intermediate in the pathway leading to vindoline. wikipedia.orgpnas.org The elucidation of the complex enzymatic steps and regulatory networks in C. roseus has made it a model organism for plant specialized metabolism research.

Besides Catharanthus, other genera within the Apocynaceae family are known to produce tabersonine and its derivatives. These include Voacanga and Tabernaemontana. longdom.orgwikipedia.org For instance, Tabernanthe iboga, Voacanga africana, and Tabernaemontana undulata are known for producing the alkaloid ibogaine, which has psychedelic properties. longdom.org While these plants may not be as extensively studied as C. roseus for tabersonine biosynthesis specifically, their production of related MIAs highlights the broader distribution of these pathways within the Apocynaceae family.

The biosynthesis of MIAs, including tabersonine, in C. roseus is characterized by a remarkable level of spatial organization, involving different cell types and subcellular compartments. nih.govresearchgate.net This compartmentalization is thought to play a crucial role in regulating metabolic flux and preventing the accumulation of potentially toxic intermediates.

In the leaves of C. roseus, the early stages of vindoline biosynthesis from tabersonine occur in the epidermal cells. pnas.orgnih.govnih.gov Specifically, the enzymes responsible for the first two steps, tabersonine 16-hydroxylase 2 (T16H2) and 16-hydroxytabersonine O-methyltransferase (16OMT), are localized in the leaf epidermis. nih.gov

The later steps of the vindoline pathway, catalyzed by desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline-4-O-acetyltransferase (DAT), take place in specialized mesophyll cells known as idioblasts and laticifers. nih.govresearchgate.net These cells are also the primary sites for the accumulation of the final MIA products. nih.govresearchgate.netbiorxiv.org This spatial separation necessitates the transport of pathway intermediates between different cell types.

The roots of C. roseus also play a significant role in MIA biosynthesis, producing a different spectrum of alkaloids compared to the leaves. oup.com For example, lochnericine is a major MIA found in the roots and is derived from the epoxidation of tabersonine. oup.com The biosynthesis of certain alkaloids is specific to the roots, indicating distinct regulatory mechanisms and enzymatic machinery in different plant organs. nih.govnih.gov The transport of MIAs and their precursors between the roots and aerial parts of the plant is a complex process involving various transporters. For instance, specific transporters are involved in moving intermediates like strictosidine across cellular membranes. nih.gov

Cellular and Tissue-Specific Compartmentalization of Biosynthetic Pathways

Early Precursors and Upstream Pathways Leading to Tabersonine

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids begins with the condensation of two primary precursors: tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene derived from the methylerythritol phosphate (MEP) pathway. nih.govpugetsound.edu

The key steps leading to the formation of tabersonine from the central intermediate strictosidine have been elucidated. acs.orgnih.gov The pathway involves a series of enzymatic reactions catalyzed by enzymes such as strictosidine glucosidase, geissoschizine synthase, and geissoschizine oxidase. acs.orgresearchgate.net The final steps involve the conversion of a reactive intermediate, dehydrosecodine, into either tabersonine or catharanthine, catalyzed by tabersonine synthase (TS) and catharanthine synthase (CS), respectively. acs.orgresearchgate.net

Table of Key Enzymes in Tabersonine and Vindoline Biosynthesis:

| Enzyme | Abbreviation | Function | Cellular Localization (in C. roseus leaves) |

| Tabersonine 16-hydroxylase 2 | T16H2 | Hydroxylates tabersonine at the C-16 position. nih.govwikipedia.org | Epidermal cells nih.gov |

| 16-hydroxytabersonine O-methyltransferase | 16OMT | Methylates 16-hydroxytabersonine. mdpi.com | Epidermal cells nih.gov |

| Desacetoxyvindoline-4-hydroxylase | D4H | Hydroxylates desacetoxyvindoline. | Idioblasts and laticifers nih.govresearchgate.net |

| Deacetylvindoline-4-O-acetyltransferase | DAT | Acetylates deacetylvindoline to form vindoline. | Idioblasts and laticifers nih.govresearchgate.net |

| Tabersonine 3-oxygenase | T3O | Epoxidizes 16-methoxytabersonine. mdpi.com | - |

| Tabersonine 3-reductase | T3R | Reduces the epoxide to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. nih.gov | - |

| Tabersonine Synthase | TS | Catalyzes the formation of tabersonine from dehydrosecodine. acs.orgresearchgate.net | - |

Strictosidine as a Common MIA Precursor

The biosynthesis of all MIAs, including tabersonine, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a monoterpenoid from the methylerythritol phosphate (MEP) pathway. This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR) to yield strictosidine, the universal precursor for this entire class of alkaloids. frontiersin.orgmit.edu The formation of strictosidine marks the entry point into the intricate network of MIA biosynthesis. Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD), generating a reactive aglycone that serves as the substrate for subsequent pathway-specific enzymes. frontiersin.orgnih.gov

Enzymatic Steps Preceding Tabersonine Formation

The conversion of the strictosidine aglycone to tabersonine involves a series of complex enzymatic reactions. While the entire pathway has been the subject of intensive research, key enzymes involved in the formation of the Aspidosperma skeleton of tabersonine have been identified. The strictosidine aglycone undergoes a rearrangement to form geissoschizine, a reaction catalyzed by geissoschizine synthase. frontiersin.org Geissoschizine is then oxidized by geissoschizine oxidase. frontiersin.org A series of further enzymatic steps, including the action of reductases and an acetyltransferase, lead to the formation of stemmadenine acetate (B1210297). frontiersin.org From stemmadenine acetate, the pathway to tabersonine involves enzymes such as precondylocarpine acetate synthase, dihydroprecondylocarpine acetate synthase, and finally tabersonine synthase, which catalyzes the cyclization to form the characteristic Aspidosperma scaffold of tabersonine. nih.govresearchgate.net The pathway from strictosidine to catharanthine and tabersonine involves nine enzyme-catalyzed steps. nih.govacs.org

Tabersonine as a Central Intermediate in Diverse MIA Pathways

Tabersonine occupies a pivotal position in the biosynthesis of numerous MIAs, serving as a branch-point intermediate that can be channeled into different downstream pathways. researchgate.net This metabolic hub is particularly crucial for the synthesis of vindoline, a precursor to the valuable anticancer dimeric alkaloids, vinblastine and vincristine. nih.govwikipedia.org The fate of tabersonine is determined by the specific enzymatic machinery present in different tissues and cell types of the plant. nih.gov

Conversion to Vindoline and Related Aspidosperma-Type Alkaloids

The conversion of tabersonine to vindoline is a well-characterized seven-step enzymatic pathway that primarily occurs in the leaves of Catharanthus roseus. mdpi.comnih.gov This pathway involves a series of hydroxylation, methylation, oxidation, reduction, and acetylation reactions that progressively modify the tabersonine scaffold.

The first committed step in the conversion of tabersonine to vindoline is the hydroxylation at the C-16 position of the aromatic ring, a reaction catalyzed by tabersonine 16-hydroxylase (T16H). wikipedia.orgwikipedia.org This enzyme is a cytochrome P450 monooxygenase. nih.gov Research has identified at least two isoforms of T16H in C. roseus, encoded by distinct genes. nih.govuni.lu

CYP71D12 (T16H1): This isoform was initially identified and is predominantly expressed in flowers and undifferentiated cells. nih.govuni.lu

CYP71D351 (T16H2): This isoform is primarily responsible for vindoline biosynthesis in the leaves, with its expression profile correlating with vindoline accumulation. nih.govuni.luuniprot.org It is specifically localized to the leaf epidermis. nih.govuni.lu

Both isoforms exhibit high substrate specificity for tabersonine. researchgate.netuni.lu The differential expression of these isoforms suggests an organ-dependent regulation of vindoline biosynthesis. nih.govuni.lu

| Enzyme | Abbreviation | Function | Gene/Isoform Example |

|---|---|---|---|

| Tabersonine 16-Hydroxylase | T16H | Hydroxylates tabersonine at the C-16 position | CYP71D12 (T16H1), CYP71D351 (T16H2) |

| Tabersonine 16-O-Methyltransferase | 16OMT | Methylates the 16-hydroxyl group of 16-hydroxytabersonine | 16OMT1, 16OMT2 |

| Tabersonine 3-Oxygenase | T3O | Catalyzes the epoxidation of 16-methoxytabersonine | CYP71D1V2 |

| Tabersonine 3-Reductase | T3R | Reduces the intermediate from the T3O reaction | ADHL1 |

Following the 16-hydroxylation of tabersonine to form 16-hydroxytabersonine, the next step is the O-methylation of the newly introduced hydroxyl group. wikipedia.org This reaction is catalyzed by S-adenosyl-L-methionine-dependent tabersonine 16-O-methyltransferase (16OMT), also referred to as 16-hydroxytabersonine O-methyltransferase. nih.govuniprot.org The product of this reaction is 16-methoxytabersonine. mdpi.com Similar to T16H, multiple isoforms of 16OMT have been identified, suggesting a complex regulation of this metabolic step. nih.gov The enzyme is highly specific for 16-hydroxytabersonine. uniprot.org

The subsequent steps in the vindoline pathway involve the modification of the C2-C3 double bond of 16-methoxytabersonine. This is a two-step process catalyzed by tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). nih.govpnas.org

Tabersonine 3-Oxygenase (T3O): This enzyme, identified as the cytochrome P450 CYP71D1V2, catalyzes the epoxidation of 16-methoxytabersonine across the C2-C3 double bond. nih.govuniprot.org T3O also exhibits activity towards tabersonine, leading to the formation of intermediates for vindorosine (B1683057) biosynthesis. mdpi.comnih.gov

Tabersonine 3-Reductase (T3R): The unstable epoxide intermediate produced by T3O is then reduced by tabersonine 3-reductase (T3R), an alcohol dehydrogenase, to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. nih.govnih.govuniprot.org The concerted action of T3O and T3R is crucial to channel the metabolic flux towards vindoline biosynthesis and prevent the accumulation of byproduct epoxides. nih.gov

N-Methyltransferase (NMT), Desacetoxyvindoline-4-hydroxylase (D4H), and Deacetylvindoline 4-O-Acetyltransferase (DAT) in Vindoline Formation

The terminal stages of vindoline biosynthesis from tabersonine involve a sequence of three critical enzymatic reactions catalyzed by N-methyltransferase (NMT), desacetoxyvindoline-4-hydroxylase (D4H), and deacetylvindoline 4-O-acetyltransferase (DAT). mdpi.comnih.gov These enzymes are responsible for the final chemical modifications that yield the complex structure of vindoline.

The enzyme 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) catalyzes the N-methylation of the indole nitrogen, a crucial step that forms desacetoxyvindoline. wikipedia.org Research has suggested that NMT activity is associated with chloroplasts, specifically the thylakoid membranes. pnas.orgnih.gov However, quantitative PCR analyses have also indicated that NMT expression is significantly higher in the leaf epidermis compared to whole leaf tissues, suggesting that the conversion of tabersonine to desacetoxyvindoline primarily occurs in the leaf epidermis. pnas.org

Following N-methylation, desacetoxyvindoline undergoes hydroxylation at the C-4 position, a reaction catalyzed by desacetoxyvindoline-4-hydroxylase (D4H). wikipedia.orgnih.gov This reaction yields deacetylvindoline. D4H is a 2-oxoglutarate-dependent dioxygenase. nih.govresearchgate.net The expression of the D4H gene and the subsequent enzyme activity are subject to complex regulation by developmental stage and light, with activity being predominant in young leaves and inducible by light. nih.govresearchgate.net Unlike the preceding steps in the vindoline pathway which are localized in the leaf epidermis, D4H and its corresponding mRNA are found in the laticifer and idioblast cells of leaves, stems, and flower buds. pnas.orgnih.gov This spatial separation implies that desacetoxyvindoline is transported from the epidermis to these specialized cells for the final steps of biosynthesis. pnas.org

The final step in vindoline formation is the O-acetylation of the C-4 hydroxyl group of deacetylvindoline. This reaction is catalyzed by deacetylvindoline 4-O-acetyltransferase (DAT), which uses acetyl-CoA as the acetyl donor to produce vindoline and CoA. wikipedia.org The systematic name for this enzyme is acetyl-CoA:deacetylvindoline 4-O-acetyltransferase. wikipedia.org Similar to D4H, DAT is localized in the specialized idioblast and laticifer cells of the leaf mesophyll. pnas.org The expression of DAT is also light-inducible, and its activity is considered a key regulatory point in the biosynthesis of vindoline. researchgate.netnih.govnih.gov

| Enzyme | Abbreviation | Substrate | Product | Cellular Localization |

|---|---|---|---|---|

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | NMT | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Desacetoxyvindoline | Leaf Epidermis (Plastids) pnas.orgnih.gov |

| Desacetoxyvindoline-4-hydroxylase | D4H | Desacetoxyvindoline | Deacetylvindoline | Laticifer and Idioblast Cells pnas.orgnih.gov |

| Deacetylvindoline 4-O-acetyltransferase | DAT | Deacetylvindoline | Vindoline | Laticifer and Idioblast Cells pnas.org |

Biosynthesis of Vindorosine (16-desmethoxyvindoline)

Vindorosine is a monoterpenoid indole alkaloid structurally similar to vindoline, differing only by the absence of a methoxy group at the C-16 position. nih.gov Its biosynthesis runs parallel to the vindoline pathway, utilizing the same set of enzymes (T3O, T3R, NMT, D4H, and DAT) but bypassing the initial two steps of hydroxylation and O-methylation at the C-16 position of the tabersonine ring. mdpi.comnih.gov

The biosynthesis of vindorosine begins with the direct conversion of tabersonine by the enzyme tabersonine 3-oxygenase (T3O), which exhibits substrate promiscuity. mdpi.com T3O, in conjunction with tabersonine 3-reductase (T3R), converts tabersonine into 3-hydroxy-2,3-dihydrotabersonine. nih.govresearchgate.net This intermediate is then sequentially acted upon by the same downstream enzymes as in the vindoline pathway:

N-methyltransferase (NMT) methylates the indole nitrogen to form desacetoxyvindorosine.

Desacetoxyvindoline-4-hydroxylase (D4H) hydroxylates the C-4 position to yield deacetylvindorosine.

Deacetylvindoline 4-O-acetyltransferase (DAT) acetylates the C-4 hydroxyl group to produce the final product, vindorosine. mdpi.compnas.org

The formation of vindorosine represents a branch point in the MIA pathway, where the metabolic flux can be diverted from vindoline production. mdpi.com The assembly of vindorosine involves five biochemical reactions from tabersonine, compared to the seven required for vindoline. researchgate.net

Conversion to Lochnericine, Hörhammericine, and Minovincinine Derivatives

In the roots of Catharanthus roseus, tabersonine is a precursor to a different set of MIAs than those found in the aerial parts of the plant. Instead of being converted to vindoline, tabersonine is directed towards the biosynthesis of lochnericine, which is then further metabolized to produce hörhammericine and its derivatives. researchgate.netscholaris.ca This organ-specific metabolic channeling highlights the diversification of MIA pathways within the plant.

Tabersonine 6,7-Epoxidase Isoforms (TEX1 and TEX2)

The initial and committing step in the biosynthesis of lochnericine-derived alkaloids is the stereoselective epoxidation of tabersonine at the C6-C7 position. nih.gov This reaction is catalyzed by two distinct cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoform 1 (TEX1) and isoform 2 (TEX2). oup.comoup.com These enzymes efficiently convert tabersonine into lochnericine. uniprot.org

Biochemical characterization of TEX1 and TEX2 has revealed their strict substrate specificity for tabersonine. researchgate.netoup.com They are unable to epoxidize 19-hydroxytabersonine, indicating that the 6,7-epoxidation must occur before the 19-hydroxylation in the pathway leading to hörhammericine. researchgate.netnih.gov This specificity establishes the order of reactions in this specific MIA biosynthetic branch.

TEX1 and TEX2 exhibit complementary, organ-specific expression profiles. TEX1 is predominantly expressed in the roots, while TEX2 is mainly found in aerial organs, such as flowers. researchgate.netnih.gov This differential expression suggests that these two isoforms, likely arising from a gene duplication event, have evolved to fulfill similar catalytic functions in different parts of the plant. researchgate.netnih.gov

| Enzyme | Abbreviation | Substrate | Product | Primary Expression Location |

|---|---|---|---|---|

| Tabersonine 6,7-epoxidase isoform 1 | TEX1 | Tabersonine | Lochnericine | Roots researchgate.netnih.gov |

| Tabersonine 6,7-epoxidase isoform 2 | TEX2 | Tabersonine | Lochnericine | Aerial Organs (e.g., flowers) researchgate.netnih.gov |

Tabersonine 19-Hydroxylase (T19H) Activity

Following the formation of lochnericine, the next modification in the pathway to hörhammericine is a hydroxylation reaction at the C-19 position. This step is catalyzed by the enzyme tabersonine 19-hydroxylase (T19H), another cytochrome P450 monooxygenase. researchgate.netresearchgate.net T19H can hydroxylate both tabersonine and lochnericine, converting them into 19-hydroxytabersonine and hörhammericine, respectively. uniprot.org

The enzyme T19H is primarily active in the roots of C. roseus. researchgate.net It displays substrate specificity, acting on (-)-tabersonine and its derivatives but not on the (+)-vincadifformine enantiomer. scholaris.caresearchgate.net This specificity helps to maintain distinct metabolic pathways for different stereoisomers of aspidosperma-type alkaloids within the plant roots. scholaris.ca The hydroxylation of lochnericine by T19H is a key step that precedes the final acetylation to form hörhammericine derivatives. researchgate.net

BAHD Acyltransferases (e.g., MAT, TAT) in O-Acetylation of Tabersonine Derivatives

The final step in the biosynthesis of several tabersonine-derived alkaloids involves the O-acetylation of a hydroxyl group, a reaction catalyzed by members of the BAHD acyltransferase family. nih.govnih.gov These enzymes transfer an acyl group from an acyl-CoA donor to an acceptor molecule. researchgate.net In the context of hörhammericine and minovincinine biosynthesis in C. roseus roots, two key BAHD enzymes have been identified: tabersonine derivative 19-O-acetyltransferase (TAT) and minovincinine-19-O-acetyltransferase (MAT). nih.govresearchgate.net

TAT is responsible for the acetylation of 19-hydroxy derivatives of tabersonine. Specifically, it catalyzes the conversion of hörhammericine (19-hydroxylochnericine) to 19-O-acetylhörhammericine. researchgate.net TAT shows specificity for derivatives of the (-)-tabersonine series. scholaris.ca

In a parallel pathway, MAT acetylates (+)-minovincinine (19-hydroxy-(+)-vincadifformine) to produce (+)-echitovenine. researchgate.net Interestingly, MAT and TAT exhibit enantiomeric specificity; MAT acts on (+)-minovincinine but not (-)-minovincinine, whereas TAT acetylates (-)-minovincinine but not its (+) enantiomer. researchgate.net This enzymatic specificity ensures the synthesis of distinct end-products from different stereoisomeric precursors. The expression of these enzymes in hairy root cultures has been shown to alter the alkaloid profile, demonstrating their critical role in determining the final MIA composition. nih.gov

| Enzyme | Abbreviation | Substrate | Product | Stereochemical Preference |

|---|---|---|---|---|

| Tabersonine derivative 19-O-acetyltransferase | TAT | Hörhammericine | 19-O-acetylhörhammericine | (-)-Tabersonine derivatives scholaris.ca |

| Minovincinine-19-O-acetyltransferase | MAT | (+)-Minovincinine | (+)-Echitovenine | (+)-Vincadifformine derivatives researchgate.net |

Interplay and Diversion of Metabolic Fluxes

The biosynthesis of monoterpenoid indole alkaloids originating from tabersonine is characterized by a complex interplay of competing pathways and the diversion of metabolic fluxes toward a wide array of products. Tabersonine stands as a critical branch-point intermediate, from which the metabolic flux can be channeled into the vindoline/vindorosine pathway in aerial plant parts or the lochnericine/hörhammericine pathway in the roots. mdpi.comresearchgate.net

A key point of competition occurs at the very first step of tabersonine modification. In the vindoline pathway, tabersonine 16-hydroxylase (T16H) initiates the conversion, while in the vindorosine pathway, tabersonine 3-oxygenase (T3O) acts directly on tabersonine. mdpi.com T3O exhibits high substrate promiscuity and can compete with T16H for their common substrate, tabersonine. nih.govresearchgate.net This competition can lead to the production of vindorosine as a significant by-product, even in systems engineered to produce vindoline. mdpi.com Research using yeast cell factories has shown that modulating the gene copy number of T16H and the subsequent enzyme, 16-O-methyltransferase (16OMT), can optimize the methoxylation of tabersonine, thereby overcoming the competition from T3O and channeling the metabolic flux more efficiently towards vindoline precursors. mdpi.comnih.gov

Similarly, the pathways leading to vindoline in leaves and hörhammericine in roots represent a major diversion of metabolic resources. scholaris.ca The enzymes responsible for these pathways are expressed in an organ-specific manner, ensuring that tabersonine is converted into different end-products depending on the plant tissue. The presence of TEX1 and T19H in the roots directs tabersonine towards lochnericine and hörhammericine, while the expression of T16H, T3O, D4H, and DAT in the leaves directs it towards vindoline. pnas.orgscholaris.ca This spatial separation of enzymatic modules is a key strategy the plant uses to control and diversify its alkaloid production. The ability to reconstitute these pathways in heterologous systems like yeast by sequentially expressing the relevant genes allows for the production of tailor-made MIAs by combining enzymatic modules that are naturally separated in the plant. nih.gov

Molecular Biology and Genetics of Tabersonine Biosynthesis

The biosynthesis of tabersonine and its subsequent conversion into various monoterpenoid indole alkaloids (MIAs) is a complex, multi-step process that is tightly regulated at the genetic and molecular levels. Significant research, particularly in the medicinal plant Catharanthus roseus (Madagascar periwinkle), has elucidated many of the genes, enzymes, and regulatory mechanisms involved in this intricate pathway.

Gene Discovery and Functional Characterization of Biosynthetic Enzymes

The journey from the central MIA intermediate, strictosidine, to tabersonine and its derivatives involves a series of enzymatic reactions catalyzed by specific proteins. The genes encoding these enzymes have been progressively identified and functionally characterized, providing a molecular roadmap of the pathway.

The conversion of strictosidine to tabersonine requires a sequence of nine enzymatic steps. The key enzymes involved in the final stages of tabersonine synthesis from the intermediate stemmadenine acetate include precondylocarpine acetate synthase (PAS) and tabersonine synthase (TS). acs.orgnih.govresearchgate.net

Once tabersonine is formed, it serves as a crucial branch-point intermediate for the biosynthesis of other important MIAs, such as vindoline. The pathway from tabersonine to vindoline involves seven enzymatic steps. nih.govmdpi.com Key enzymes in this conversion have been identified through a combination of bioinformatics, virus-induced gene silencing (VIGS), and biochemical assays. nih.govpnas.org

The initial steps in the conversion of tabersonine to vindoline are catalyzed by:

Tabersonine 16-hydroxylase (T16H) : This cytochrome P450-dependent monooxygenase hydroxylates tabersonine at the C-16 position. nih.govresearchgate.net Two isoforms of this enzyme, T16H1 (encoded by the gene CYP71D12) and T16H2 (encoded by the gene CYP71D351), have been identified and characterized. nih.gov

16-Hydroxytabersonine O-methyltransferase (16OMT) : This enzyme catalyzes the methylation of the hydroxyl group introduced by T16H to produce 16-methoxytabersonine. nih.govmdpi.com

Subsequent steps in the vindoline pathway from 16-methoxytabersonine involve the following enzymes:

Tabersonine 3-oxygenase (T3O) : A cytochrome P450 enzyme (CYP71D1V2) that acts on 16-methoxytabersonine. nih.govmdpi.com

Tabersonine 3-reductase (T3R) : An alcohol dehydrogenase that reduces the product of T3O. nih.govpnas.org

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) : This enzyme carries out the N-methylation of the intermediate. mdpi.com

Desacetoxyvindoline-4-hydroxylase (D4H) : This enzyme hydroxylates the molecule at the C-4 position. mdpi.comresearchgate.net

Deacetylvindoline-4-O-acetyltransferase (DAT) : The final step is an O-acetylation catalyzed by this enzyme to produce vindoline. mdpi.comresearchgate.net

The table below summarizes the key enzymes involved in the conversion of tabersonine to vindoline.

| Enzyme | Gene | Function |

| Tabersonine 16-hydroxylase 1 | CYP71D12 | Hydroxylates tabersonine at the C-16 position |

| Tabersonine 16-hydroxylase 2 | CYP71D351 | Hydroxylates tabersonine at the C-16 position |

| 16-Hydroxytabersonine O-methyltransferase | 16OMT | Methylates 16-hydroxytabersonine |

| Tabersonine 3-oxygenase | CYP71D1V2 | Oxidizes 16-methoxytabersonine |

| Tabersonine 3-reductase | T3R | Reduces the product of T3O |

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | NMT | N-methylates the vindoline precursor |

| Desacetoxyvindoline-4-hydroxylase | D4H | Hydroxylates desacetoxyvindoline |

| Deacetylvindoline-4-O-acetyltransferase | DAT | Acetylates deacetylvindoline to form vindoline |

Regulation of Gene Expression in Different Plant Organs

The biosynthesis of tabersonine and its derivatives is highly regulated and compartmentalized within the plant. The expression of the biosynthetic genes is often specific to certain tissues and cell types, as well as being influenced by developmental and environmental cues.

In C. roseus, the genes responsible for the early stages of MIA biosynthesis, leading to the formation of tabersonine, are preferentially expressed in the leaf epidermis. nih.gov This spatial separation of gene expression is a key regulatory feature of the pathway. For instance, the transcripts for T16H2 and 16OMT, the first two enzymes in the vindoline pathway downstream of tabersonine, are localized to the leaf epidermis. nih.gov Similarly, the genes for T3O and T3R have also been found to be preferentially expressed in the leaf epidermis. nih.govpnas.org

In contrast, the final two steps of vindoline biosynthesis, catalyzed by D4H and DAT, occur in specialized cells within the leaf mesophyll known as idioblasts and laticifers. nih.govresearchgate.net This indicates that the intermediates of the pathway are transported from the epidermis to the mesophyll for the completion of vindoline synthesis.

The expression of the two T16H isoforms shows distinct organ-specific patterns. CYP71D12 (T16H1) expression is primarily found in flowers and undifferentiated cells, whereas CYP71D351 (T16H2) expression is highest in young leaves, correlating with the accumulation of vindoline in this organ. nih.gov This differential expression suggests that the two isoforms play roles in vindoline biosynthesis in different parts of the plant.

Furthermore, the expression of genes involved in the biosynthesis of tabersonine-derived alkaloids in the roots is distinct from that in the aerial parts of the plant. researchgate.net For example, tabersonine can be hydroxylated at the C-19 position in the roots, a reaction catalyzed by tabersonine 19-hydroxylase (T19H), leading to a different class of MIAs. researchgate.net

The table below illustrates the differential expression of key genes in the vindoline biosynthetic pathway in various organs of C. roseus.

| Gene | Leaf Epidermis | Leaf Mesophyll | Flowers | Roots |

| T16H1 (CYP71D12) | Low | Low | High | Low |

| T16H2 (CYP71D351) | High | Low | Low | Low |

| 16OMT | High | Low | - | - |

| T3O | High | Low | - | - |

| T3R | High | Low | - | - |

| D4H | Low | High | - | Low |

| DAT | Low | High | - | Low |

Enzyme Substrate Specificity and Catalytic Mechanisms

The enzymes involved in the biosynthesis of tabersonine and its derivatives exhibit a range of substrate specificities and catalytic mechanisms that contribute to the diversity and complexity of the MIA pathway.

The two isoforms of Tabersonine 16-hydroxylase, T16H1 and T16H2, both display a high affinity and narrow substrate specificity for tabersonine. nih.gov This specificity ensures the efficient channeling of tabersonine towards the vindoline pathway in the leaves.

In contrast, Tabersonine 3-oxygenase (T3O) has been shown to exhibit substrate promiscuity. mdpi.com Besides its primary substrate, 16-methoxytabersonine, T3O can also metabolize tabersonine directly. This lack of strict specificity can lead to the formation of side-products and represents a potential bottleneck in the engineered production of vindoline. mdpi.com The direct action of T3O on tabersonine leads to the formation of tabersonine epoxide, which can be further converted into vindorosine and its intermediates. mdpi.com

The catalytic mechanism of T3O and T3R appears to be a concerted reaction. In the absence of T3R, T3O converts its substrate into a series of byproducts that can no longer be utilized by T3R. nih.gov This suggests a close functional coupling between these two enzymes to ensure the efficient conversion of 16-methoxytabersonine.

The final enzymes in the vindoline pathway, D4H and DAT, also exhibit specific substrate requirements. D4H is a 2-oxoglutarate-dependent dioxygenase that specifically hydroxylates desacetoxyvindoline at the C-4 position. DAT then specifically acetylates the newly introduced hydroxyl group to yield vindoline. researchgate.net

The table below provides a summary of the substrate specificity of key enzymes in the vindoline pathway.

| Enzyme | Primary Substrate(s) | Notes on Specificity |

| Tabersonine 16-hydroxylase (T16H) | Tabersonine | High affinity and narrow substrate specificity |

| 16-Hydroxytabersonine O-methyltransferase (16OMT) | 16-hydroxytabersonine | Specific for the 16-hydroxy position |

| Tabersonine 3-oxygenase (T3O) | 16-methoxytabersonine, Tabersonine | Exhibits substrate promiscuity |

| Tabersonine 3-reductase (T3R) | Product of T3O | Works in concert with T3O |

| Desacetoxyvindoline-4-hydroxylase (D4H) | Desacetoxyvindoline | Specific for C-4 hydroxylation |

| Deacetylvindoline-4-O-acetyltransferase (DAT) | Deacetylvindoline | Specific for acetylation of the C-4 hydroxyl group |

Chemical Synthesis and Semi Synthesis of Tabersonine and Its Derivatives

Total Synthesis Approaches to the Tabersonine (B1681870) Scaffold

The total synthesis of tabersonine has been approached through various innovative strategies, focusing on the efficient construction of its intricate pentacyclic framework and the precise control of its stereochemistry.

The Fischer indole (B1671886) synthesis, a classic and powerful method for constructing indole rings, has been a cornerstone in several total syntheses of Aspidosperma alkaloids, including tabersonine. rsc.orgresearchgate.net This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. acs.org

In the context of tabersonine synthesis, a key challenge is controlling the regioselectivity of the indolization process. rsc.orgacs.org To address this, conceptually new approaches such as "directed" Fischer indolization have been developed. One such method involves the reaction of a protected aryl hydrazide with a vinyl bromide to form an ene-hydrazide intermediate. This intermediate then cyclizes in a highly regioselective manner to yield the desired indole structure. acs.org This strategy was successfully applied to the total syntheses of (+)-aspidospermidine and (−)-tabersonine. nih.govacs.org The synthesis begins with a base-catalyzed intramolecular aza-Michael reaction, followed by in situ trapping of the resulting enolate and a C-N coupling with phenyl hydrazide to create the crucial ene-hydrazide precursor for the directed indolization. nih.govresearchgate.net

Achieving the correct relative and absolute stereochemistry is a critical aspect of synthesizing tabersonine. Modern synthetic strategies have employed a variety of stereocontrolled reactions to build the molecule's multiple chiral centers. acs.orgacs.org

A highly effective and frequently employed strategy is the use of the Diels-Alder [4+2] cycloaddition reaction. acs.orgnih.gov This reaction can construct the majority of the required ring system in a single, highly regio- and stereoselective step. acs.orgst-andrews.ac.uk For instance, a concise total synthesis of (±)-tabersonine was achieved in a 12-step sequence where the pivotal step was a [4+2] cycloaddition between 1-amino-3-siloxydiene and 2-ethylacrolein. acs.orgnih.gov This approach has been adapted for asymmetric synthesis, utilizing a catalyzed enantioselective Diels-Alder reaction to produce (+)-tabersonine in gram-scale quantities and high enantiomeric excess (approximately 95% ee). nih.gov

Other key stereocontrolled methods include:

Ring-Closing Olefin Metathesis: This reaction has been used efficiently to form the hexahydroquinoline DE ring system of the tabersonine scaffold from an initial Diels-Alder adduct. nih.gov

Cascade Reactions: Strategies involving cascade reactions have been developed to rapidly assemble the polycyclic core. One approach utilizes a Suzuki-Miyaura cross-coupling to generate a 2-vinyl indole, which then undergoes a Diels-Alder cascade. This is followed by an aza-Michael/Michael reaction cascade to complete the pentacyclic carbon skeleton. st-andrews.ac.ukacs.org

| Strategy | Key Reactions | Outcome | Reference |

|---|---|---|---|

| Asymmetric Total Synthesis | Enantioselective Diels-Alder Reaction, Ring-Closing Metathesis | (+)-Tabersonine (~95% ee) | nih.gov |

| Directed Indolization | Aza-Michael Reaction, Directed Fischer Indole Synthesis | (−)-Tabersonine | nih.govacs.org |

| Cascade Strategy | Suzuki-Miyaura Cross-Coupling, Diels-Alder Cascade, Aza-Michael/Michael Cascade | (±)-Aspidospermidine, (±)-Vincadifformine | st-andrews.ac.ukacs.org |

Semi-synthetic Routes from Natural Tabersonine

Naturally sourced tabersonine, which can be found in abundance in the seeds of plants like Voacanga africana, provides a valuable starting material for the semi-synthesis of other important alkaloids and novel derivatives. nih.govmdpi.com

The indole ring of tabersonine is a prime target for modification to generate analogues with potentially enhanced biological activity. Both chemical and biological methods have been developed for regioselective derivatization.

An efficient chemical strategy for introducing oxygen-based substituents involves a sequence of halogenation, borylation, and oxidation. nih.gov For example, treatment of tabersonine with N-Bromosuccinimide (NBS) in trifluoroacetic acid (TFA) achieves selective bromination at the C15 position. This bromide can then be converted to a borate ester via a Miyaura borylation, which is subsequently oxidized with hydrogen peroxide to afford the C15-hydroxy derivative, melodinine P. nih.gov This hydroxy group can be further methylated using dimethyl sulfate to yield 15-Methoxytabersonine. nih.gov

Enzymatic methods offer high selectivity for specific positions. The cytochrome P450 monooxygenase T16H is an enzyme that specifically hydroxylates tabersonine at the C16 position to produce 16-Hydroxytabersonine. nih.govnih.gov This biotransformation can be performed efficiently in engineered yeast systems. nih.govmdpi.com The resulting 16-hydroxytabersonine can then be chemically methylated to give 16-Methoxytabersonine, an intermediate in the biosynthesis of vindoline (B23647). nih.govmdpi.com

| Position | Modification | Method | Key Reagents/Enzymes | Product | Reference |

|---|---|---|---|---|---|

| C15 | Hydroxylation | Halogenation-Borylation-Oxidation | NBS; Pd(dppf)Cl₂, Pin₂B₂; H₂O₂/NaOH | Melodinine P (15-Hydroxytabersonine) | nih.gov |

| C15 | Methoxylation | Methylation of C15-OH | Dimethyl sulfate, NaOH | 15-Methoxytabersonine | nih.gov |

| C16 | Hydroxylation | Enzymatic Oxidation | T16H (Cytochrome P450) | 16-Hydroxytabersonine | nih.govmdpi.com |

| C16 | Methoxylation | Methylation of C16-OH | Dimethyl sulfate | 16-Methoxytabersonine | nih.gov |

Tabersonine is a key branching point in the biosynthesis of more complex alkaloids, making it a valuable precursor for semi-synthetic preparations.

Aspidosperma-Type Alkaloids: Tabersonine is the direct precursor to vindoline, a critical component of the anticancer drugs vinblastine (B1199706) and vincristine. acs.orgmdpi.com The conversion of tabersonine to vindoline is a seven-step biosynthetic pathway that has been successfully engineered into yeast. nih.gov The initial steps involve the 16-hydroxylation by T16H and subsequent O-methylation by 16OMT to form 16-methoxytabersonine. mdpi.comresearchgate.net This intermediate is then processed by tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R), among other enzymes, to ultimately yield vindoline. mdpi.comnih.gov

Iboga-Type Alkaloids: The biosynthesis of Iboga (e.g., catharanthine) and Aspidosperma (e.g., tabersonine) alkaloids diverges from a common reactive intermediate, dehydrosecodine. researchgate.netnih.govacs.org Two different formal Diels-Alder reactions on this intermediate lead to either the Iboga or the Aspidosperma scaffold. researchgate.net Therefore, tabersonine is not typically used as a semi-synthetic starting material to produce Iboga-type alkaloids. However, in a notable reversal of this biosynthetic divergence, a semi-synthesis of the Aspidosperma alkaloid (−)-pseudotabersonine has been achieved starting from the Iboga alkaloid (+)-catharanthine. acs.orgnih.gov This transformation was enabled by visible light photoredox catalysis, which facilitates a fragmentation of catharanthine, followed by a transannular Pictet-Spengler cascade to form the pseudotabersonine scaffold in high yield. acs.org This demonstrates the potential for synthetic chemistry to traverse the boundaries between these distinct alkaloid families.

Biological Activities and Mechanistic Investigations of Tabersonine and Its Derivatives

Mechanisms of Cellular Apoptosis Induction

Tabersonine (B1681870) has been shown to induce apoptosis, a form of programmed cell death, in cancer cells through a dual mechanism that involves both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. nih.govnih.gov This multifaceted approach underscores its potential as an anti-cancer agent.

The mitochondrial pathway of apoptosis is a critical intrinsic route to programmed cell death. Tabersonine's influence on this pathway is characterized by several key molecular events. Research has demonstrated that treatment with tabersonine leads to a dose-dependent inhibition of Akt phosphorylation. nih.gov The Akt signaling pathway is a crucial regulator of cell survival, and its inhibition by tabersonine suggests a disruption of pro-survival signals in cancer cells. nih.gov

Furthermore, tabersonine treatment modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been observed to increase the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein). nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a pivotal event that leads to increased mitochondrial membrane permeability. nih.gov The compromised mitochondrial membrane then releases cytochrome c into the cytoplasm, a key step in the activation of the apoptotic cascade. nih.govresearchgate.net The released cytochrome c, in conjunction with other factors, ultimately leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway. nih.gov

| Molecular Target | Effect of Tabersonine | Downstream Consequence |

|---|---|---|

| Akt Phosphorylation | Inhibited in a dose-dependent manner | Suppression of cell survival signals |

| Bax/Bcl-2 Ratio | Significantly increased | Increased mitochondrial membrane permeability |

| Cytochrome c | Promoted release from mitochondria to cytoplasm | Activation of the apoptosome and caspase-9 |

In addition to the mitochondrial pathway, tabersonine also activates the extrinsic death receptor pathway to induce apoptosis. nih.govnih.gov This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. Studies have shown that tabersonine treatment can activate the Fas/FasL system, a prominent death receptor pathway. nih.gov The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that involves the recruitment of the Fas-associated death domain (FADD). FADD, in turn, activates caspase-8, an initiator caspase of the death receptor pathway. nih.gov The activation of caspase-8 then leads to a downstream cascade of effector caspases, culminating in the execution of apoptosis. nih.gov

Anti-inflammatory Mechanistic Studies

Tabersonine has demonstrated notable anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

One of the key anti-inflammatory mechanisms of tabersonine involves the inhibition of the TRAF6 ubiquitination pathway. TRAF6 (TNF receptor-associated factor 6) is a crucial E3 ubiquitin ligase that plays a pivotal role in the signaling cascades of various inflammatory receptors, including Toll-like receptors (TLRs). nih.gov Research has shown that tabersonine can reduce the K63-linked polyubiquitination of TRAF6. By inhibiting the ubiquitination of TRAF6, tabersonine effectively suppresses the downstream activation of pro-inflammatory signaling pathways. nih.gov

The Toll-like receptor 4 (TLR4) signaling pathway is a central player in the innate immune response and the induction of inflammation. Tabersonine has been found to modulate this pathway, thereby exerting its anti-inflammatory effects. nih.govnih.gov Studies have demonstrated that tabersonine can inhibit the lipopolysaccharide (LPS)-induced activation of TLR4 and its downstream target, nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, tabersonine effectively reduces the production of pro-inflammatory mediators. nih.govnih.gov

The phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is not only involved in cell survival but also plays a role in inflammation. Tabersonine has been shown to interact with this pathway to exert its anti-inflammatory effects. Preliminary mechanistic studies suggest that tabersonine influences the progression of inflammatory conditions by inhibiting the expression and activation of key molecules in the PI3K-Akt signaling pathway. benthamdirect.com By suppressing this pathway, tabersonine can reduce the production of inflammatory factors. benthamdirect.com

| Signaling Pathway | Molecular Target/Process | Effect of Tabersonine | Overall Anti-inflammatory Outcome |

|---|---|---|---|

| TRAF6 Ubiquitination | K63-linked polyubiquitination of TRAF6 | Reduced | Suppression of downstream pro-inflammatory signaling |

| TLR4/NF-κB Signaling | Activation of TLR4 and NF-κB | Inhibited | Decreased production of pro-inflammatory mediators |

| PI3K-Akt Signaling | Expression and activation of key pathway molecules | Inhibited | Reduced expression of inflammatory factors |

Neuropharmacological Mechanistic Insights

Tabersonine hydrochloride, an indole (B1671886) alkaloid, has garnered significant attention for its potential neuropharmacological effects. Research into its mechanisms of action has revealed multifaceted pathways through which it may exert neuroprotective and therapeutic benefits. These investigations have primarily focused on its anti-inflammatory properties, modulation of neuronal cell health, and influence on critical signaling pathways implicated in neurological damage and repair.

A pivotal aspect of tabersonine's neuropharmacological profile is its ability to inhibit the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.

Studies have demonstrated that tabersonine directly targets the NLRP3 protein. It has been identified as a natural inhibitor that binds to the NACHT domain of NLRP3, a critical component for its oligomerization and activation. This binding interferes with the ATPase activity of NLRP3, which is essential for the assembly of the inflammasome complex. By inhibiting NLRP3's ATPase function, tabersonine effectively suppresses its self-oligomerization and the subsequent activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms. This targeted inhibition of the NLRP3 inflammasome underscores the anti-inflammatory potential of tabersonine at a molecular level.

| Mechanism of NLRP3 Inflammasome Inhibition by Tabersonine | Effect |

| Binding Target | NLRP3 NACHT domain |

| Biochemical Impact | Inhibition of NLRP3 ATPase activity |

| Cellular Consequence | Suppression of NLRP3 self-oligomerization and inflammasome assembly |

| Downstream Effect | Reduced activation of caspase-1 and decreased secretion of IL-1β and IL-18 |

Neuroinflammation, characterized by the activation of microglia, the resident immune cells of the central nervous system (CNS), is a hallmark of many neurological disorders. Activated microglia can release a variety of pro-inflammatory and cytotoxic factors that contribute to neuronal damage. Tabersonine has been shown to modulate microglial activation, thereby promoting neuronal cell health.

In preclinical models, tabersonine has demonstrated the ability to inhibit the activation of microglia. For instance, in studies involving lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia cells, tabersonine significantly inhibited the production and expression of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS). This effect is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. By attenuating the inflammatory cascade initiated by microglial activation, tabersonine helps to create a more favorable environment for neuronal survival and function. Furthermore, in the context of spinal cord injury, treatment with tabersonine has been associated with a reduction in neuronal apoptosis, indicating a direct or indirect protective effect on neuronal cells.

Emerging research has elucidated the role of tabersonine in modulating complex signaling pathways that are crucial for neuronal repair and regeneration, particularly in the context of traumatic CNS injury. Two such interconnected pathways are the CREB-binding protein (CBP) and the Notch signaling pathway.

In experimental models of spinal cord injury (SCI), tabersonine has been shown to confer neuroprotective effects by activating CBP and concurrently suppressing Notch signaling. researchgate.netnih.govscielo.brznaturforsch.com Following SCI, the Notch signaling pathway is often aberrantly activated, which can hinder neuronal regeneration. Tabersonine treatment has been observed to ameliorate the altered expression of key components of the Notch pathway, including Notch-1, Hes-1, NICD, and Nestin, at both the protein and mRNA levels in spinal cord tissue of injured rats. researchgate.netnih.govscielo.brznaturforsch.com

Simultaneously, tabersonine treatment leads to the activation of CBP, a transcriptional co-activator that plays a vital role in neuronal function and plasticity. researchgate.netnih.govscielo.brznaturforsch.com Studies have shown that the expression of CREB and ERK-1 proteins, which are involved in the activation of CBP, is significantly enhanced in the spinal cord tissue of tabersonine-treated animals compared to untreated injured animals. researchgate.netresearchgate.net This activation of the CREB pathway is thought to contribute to the improved neurological and motor functions observed after tabersonine administration. researchgate.netnih.govscielo.br The dual action of activating CREB and reducing NLRP3/Notch signaling suggests a synergistic mechanism through which tabersonine protects against the secondary injury cascade that follows spinal cord trauma. researchgate.netnih.govscielo.brznaturforsch.com

| Effect of Tabersonine on Spinal Cord Injury Pathways | Observation in Preclinical Models |

| Notch Signaling | Decreased expression of NICD, Nestin, Hes-1, and Notch-1 |

| CREB-binding Protein (CBP) Pathway | Increased expression of CREB and ERK-1 proteins |

| Inflammatory Response | Inhibition of the NLRP3 pathway and reduced levels of inflammatory mediators |

| Neuronal Health | Reduced apoptosis of neuronal cells in the spinal cord |

| Functional Outcome | Improved neurological and motor functions |

CREB-binding Protein Activation and Notch Signaling Suppression

Enzyme Inhibition Studies

The investigation of tabersonine and its derivatives extends to their potential as enzyme inhibitors, which is a common strategy in drug discovery for modulating pathological processes.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.

While tabersonine itself has been investigated for various bioactivities, research into its direct acetylcholinesterase inhibitory properties has led to the exploration of its derivatives as potentially more potent inhibitors. In a study focused on the semi-synthesis of tabersonine derivatives, a number of novel compounds were generated and evaluated for their AChE inhibitory activity using the Ellman's method. Although the inhibitory activity of the parent tabersonine was not the primary focus, one of its synthesized derivatives, designated as compound (7), exhibited the highest AChE inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 5.32 μM. This finding highlights the potential of the tabersonine chemical scaffold as a starting point for the development of novel acetylcholinesterase inhibitors. The study also noted that the introduction of specific substituent groups at various positions on the tabersonine molecule could significantly influence the AChE inhibitory activity.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

| Tabersonine Derivative (7) | Acetylcholinesterase (AChE) | 5.32 μM |

Protein Aggregation Modulation

Disruption of Amyloid-beta (Aβ(1-42)) Aggregation

Tabersonine has been identified as an inhibitor of the aggregation of Amyloid-beta (Aβ(1-42)), a key pathological hallmark in Alzheimer's disease. acs.orgnih.govbiosensingusa.com Research demonstrates that tabersonine interferes with the fibrillogenesis of Aβ(1-42) and can also remodel existing amyloid fibrils. acs.orgmdpi.com

Studies utilizing various biophysical techniques, including Thioflavin-T (ThT) fluorescence assays and atomic force microscopy, have shown that even small amounts of tabersonine can effectively inhibit the formation of Aβ(1-42) fibrils. acs.orgnih.gov For instance, at a concentration of 10 μM, tabersonine has been shown to significantly impede the aggregation of 80 μM Aβ(1-42). acs.orgnih.gov Furthermore, tabersonine has the ability to convert mature amyloid fibrils into amorphous, non-toxic aggregates, suggesting a dual-action mechanism. acs.orgnih.gov

The interaction between tabersonine and Aβ(1-42) has been further elucidated through surface plasmon resonance (SPR) and molecular dynamics simulations. acs.orgnih.gov SPR results indicate a dose-dependent binding of tabersonine to Aβ(1-42) oligomers. acs.orgnih.gov Molecular dynamics simulations suggest that tabersonine preferentially binds to the β-sheet grooves of Aβ(1-42) oligomers, particularly interacting with aromatic and hydrophobic residues. acs.orgnih.gov This interaction with oligomeric intermediates is a critical aspect of its inhibitory effect on fibril formation. acs.orgnih.gov

The following table summarizes the concentrations of tabersonine used in binding studies with Aβ(1-42) monomers, as determined by SPR. biosensingusa.com

| Tabersonine Concentration (μM) |

| 12.5 |

| 25 |

| 50 |

| 100 |

| 200 |

These findings underscore the potential of tabersonine as a modulator of Aβ(1-42) aggregation, with a mechanism involving direct binding to and stabilization of non-fibrillar species. acs.orgnih.gov

Extraction and Isolation Methodologies for Tabersonine

Optimization of Extraction Processes from Plant Seeds and Tissues

The optimization of tabersonine (B1681870) extraction is centered on developing efficient, scalable, and environmentally conscious methods that yield a high-purity product. Research and industrial processes have evolved from simple solvent extractions to more sophisticated, multi-step protocols designed to selectively isolate the target alkaloid.

Multi-step solvent extraction is a fundamental technique for isolating tabersonine, designed to progressively remove impurities and enrich the alkaloid fraction. This approach utilizes a series of solvents with varying polarities to separate tabersonine from non-alkaloid materials, particularly fats and oils, which are abundant in seeds like those of Voacanga africana. google.com

A common strategy involves the following phases:

Defatting: The initial step often employs a non-polar solvent, such as petroleum ether or a lipophilic organic solvent like No. 6 solvent oil, to remove fatty materials from the crushed and dried plant seeds. google.comgoogle.com This can be performed using a Soxhlet apparatus or a cold percolation method. google.com

Acidic Extraction: After defatting, the plant material is treated with an acidic aqueous solution (e.g., 1-2% sulfuric acid or hydrochloric acid) to protonate the alkaloids, including the weakly basic tabersonine, rendering them soluble in the aqueous phase as salts. google.comdspacedirect.org This allows for their separation from the residual plant matrix.

Basification and Organic Solvent Extraction: The acidic aqueous extract is then made alkaline, typically by adding ammonia (B1221849) solution, to a pH of around 8.0. google.com This deprotonates the tabersonine salt, converting it back to its free base form, which is soluble in organic solvents. The free base is then extracted from the aqueous phase using a water-immiscible organic solvent like diethyl ether, chloroform (B151607), or ethyl acetate (B1210297). google.comdspacedirect.orggoogle.com

Concentration: The final organic extract, now containing the crude tabersonine, is concentrated under reduced pressure to yield an oily residue or crude alkaloid bullion. dspacedirect.orggoogle.com

An alternative industrial process involves directly extracting the crushed seeds with a mixed solvent system, such as No. 6 solvent oil and ethyl acetate, using heat reflux to fully leach the tabersonine from the plant material. google.com Another innovative approach utilizes ultrasonic waves to break cell tissues after soaking the raw material in a basic solution, enhancing extraction efficiency. google.com

The efficiency of tabersonine extraction is governed by several critical factors that must be carefully controlled to maximize both the yield and purity of the final product.

Plant Material Preparation: The seeds must be harvested at maturity, dried, and finely crushed to increase the surface area available for solvent penetration. google.com Particle sizes of 1-2 mm are specified in some optimized protocols. google.com

Solvent Selection: The choice of solvents at each stage is crucial. The process often employs solvents of decreasing selectivity to progressively eliminate unwanted materials. google.com For instance, a highly lipophilic solvent is used for defatting, followed by a more polar solvent system for alkaloid extraction.

pH Control: Precise pH adjustments are vital during the acid-base extraction steps. The pH is lowered to approximately 3.0 to ensure the complete conversion of tabersonine to its salt form for aqueous extraction and later raised to around 8.0 to efficiently recover the free base into an organic solvent. google.com

Extraction Method: The technique used significantly impacts efficiency. While traditional methods like percolation are effective, advanced techniques such as ultrasonication can improve recovery rates to over 92%. google.com Similarly, heating and refluxing the solvent can more thoroughly extract the target compound from the plant matrix. google.com

Solvent-to-Solid Ratio: The volume of solvent relative to the weight of the plant material is another key parameter. Optimized industrial processes may use a total mixed solvent volume that is 15-20 times the weight of the raw seeds. google.com

The following table summarizes yields and purities achieved through different extraction methodologies.

| Plant Source | Extraction Method | Yield | Purity | Reference |

| Voacanga Seeds | Multi-step solvent extraction | ~20 g/kg (total bases) | 85% (in total bases) | google.com |

| Voacanga africana | Acidic extraction, chloroform separation | 1.7 g/100g (pure hydrochloride) | Not Specified | dspacedirect.org |

| Voacanga africana | Ultrasonic extraction, specific pH separation | >92% (recovery rate) | >99.0% | google.com |

| Voacanga Seeds | Reflux extraction, chromatography | 96.60% | 99.13% | google.com |

Purification Techniques for Research-Grade Tabersonine

Following initial extraction, the crude tabersonine must undergo further purification to achieve the high-purity standards required for research and pharmaceutical applications. The primary techniques employed are chromatography and recrystallization.

Chromatography: Preparative chromatography is a highly effective method for purifying alkaloids from a crude extract. column-chromatography.com For tabersonine, silica (B1680970) gel column chromatography is commonly used. google.comcolumn-chromatography.com In this process:

The crude extract is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica gel. google.comcolumn-chromatography.com

An eluent, which is a specific solvent or mixture of solvents, is passed through the column. A reported eluent system for tabersonine purification is a mixture of No. 6 solvent oil and ethyl acetate (8:1 v/v) containing a small percentage of acetic acid (0.5%). google.com

As the eluent flows, the different compounds in the crude mixture separate based on their differing affinities for the stationary phase and solubility in the eluent.

The fractions containing the purified tabersonine are collected, combined, and concentrated. google.com

Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. After chromatographic separation or as a final purification step, the tabersonine is dissolved in a suitable hot solvent, and the solution is then cooled slowly. As the solution cools, the solubility of the tabersonine decreases, and it crystallizes out, leaving impurities behind in the solvent.

To obtain Tabersonine Hydrochloride , the crude base can be dissolved in a solvent like anhydrous methanol (B129727), after which the pH is adjusted to 3.0 with concentrated hydrochloric acid. Partial evaporation of the solvent and cooling induces the crystallization of the salt, which can be further purified by recrystallization from methanol to achieve a purity greater than 99.5%. google.com

Similarly, Tabersonine Sulfate can be prepared by dissolving the crude base in acetone (B3395972), adjusting the pH to 3.0 with sulfuric acid, and then cooling to crystallize the salt. Recrystallization from ethanol (B145695) can yield a product with a purity exceeding 99.0%. google.com

Recrystallization of the crude hydrochloride salt from acetone has also been shown to yield pure this compound. dspacedirect.org

These purification steps are essential for removing any remaining plant pigments, minor alkaloids, and other contaminants, resulting in research-grade this compound with high purity.

Advanced Analytical Methodologies for Tabersonine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the isolation and quantitative analysis of tabersonine (B1681870) and its metabolites from complex biological matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective analytical technique used for the rapid separation and quantification of tabersonine and its derivatives. This method offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, owing to the use of sub-2 µm particle size columns.

In metabolic engineering studies, UPLC-MS is instrumental in quantifying tabersonine and its biosynthetic intermediates in yeast culture media. nih.govresearchgate.net For instance, alkaloids in the extracellular media can be analyzed after dilution in methanol (B129727) and centrifugation. The separation is often performed on a C18 column with a gradient elution. nih.gov For example, a gradient of acetonitrile and water, both acidified with formic acid, can be employed. nih.gov Mass spectrometric detection is typically carried out in the positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated molecules. pnas.org This targeted approach, known as selected ion monitoring (SIM), provides excellent specificity and allows for the accurate quantification of compounds even at low concentrations. nih.gov

A study on the bioconversion of tabersonine in yeast utilized UPLC-MS to quantify tabersonine and its metabolites, such as 16-hydroxytabersonine and 16-methoxytabersonine. nih.gov The analysis of diluted supernatant from the yeast culture allowed for the monitoring of the metabolic flux through the vindoline (B23647) biosynthetic pathway. nih.govresearchgate.net

Table 1: Illustrative UPLC-MS Parameters for Tabersonine Analysis

| Parameter | Condition |

|---|---|

| Column | Acquity HSS T3 C18 (150 mm × 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 50% B over 5 minutes nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 55°C nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Capillary Voltage | 3000 V nih.gov |

| Cone Voltage | 30 V nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantitative determination of tabersonine. Reversed-phase HPLC, in particular, is a common approach for separating tabersonine from other alkaloids. tandfonline.comtandfonline.com

A key challenge in the HPLC analysis of basic compounds like tabersonine is the potential for peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. To counteract this, amine modifiers are often added to the mobile phase to act as silanol group masking agents, resulting in improved peak shapes. tandfonline.comtandfonline.com The pH of the eluent and the type of organic modifier are critical parameters that need to be optimized for achieving the best separation. tandfonline.comtandfonline.com

For the quantitative analysis of tabersonine and methoxytabersonine, a reversed-phase HPLC method has been developed using a C8 column. tandfonline.commn-net.com The mobile phase can consist of a mixture of methanol, acetonitrile, and water, with the addition of amine modifiers like diethylamine (DEA) and dibutylamine (DBA). tandfonline.com UV detection is typically employed for quantification, with the wavelength set at an optimum value, such as 228 nm, to maximize sensitivity for tabersonine and related compounds. tandfonline.commn-net.com

Table 2: Example HPLC Conditions for Tabersonine and Methoxytabersonine Separation

| Parameter | Condition |

|---|---|

| Column | Nucleosil C8, 5 µm (250 x 4.5 mm I.D.) tandfonline.com |

| Mobile Phase | Methanol-Acetonitrile-Water (25:5:70, v/v/v) with 0.5% DBA and 0.2% DEA tandfonline.com |

| pH | 3.22 tandfonline.com |

| Flow Rate | 1 mL/min tandfonline.commn-net.com |

| Detection | UV at 228 nm tandfonline.commn-net.com |

| Temperature | Ambient (22°C) tandfonline.com |

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of tabersonine hydrochloride, providing detailed information about its molecular structure, functional groups, and chromophoric system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure and stereochemistry of complex organic molecules like tabersonine. nih.govhyphadiscovery.com While direct NMR data for this compound is not detailed in the provided search results, the principles of NMR analysis are universally applicable. A comprehensive NMR analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. ijper.organalis.com.my The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

2D NMR experiments are crucial for assembling the molecular framework. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. analis.com.mynih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). analis.com.mynih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments. analis.com.mynih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. nih.gov

For a molecule like tabersonine, with multiple stereocenters, NOESY is particularly important for elucidating the three-dimensional arrangement of atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. libretexts.orgvscht.cz For this compound, the IR spectrum would exhibit characteristic absorptions for its key functional groups.

Based on the structure of tabersonine, the following characteristic IR absorption bands would be expected:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole (B1671886) ring. libretexts.org

C-H Stretch: Absorptions for sp² C-H bonds (aromatic and vinylic) would appear above 3000 cm⁻¹, while those for sp³ C-H bonds would be just below 3000 cm⁻¹. libretexts.orglumenlearning.com

C=O Stretch: A strong, sharp absorption band around 1715-1740 cm⁻¹ due to the carbonyl group of the ester functionality. libretexts.orglumenlearning.com

C=C Stretch: Absorptions in the 1600-1680 cm⁻¹ region corresponding to the carbon-carbon double bonds in the indole ring and the rest of the molecule. vscht.czlumenlearning.com

C-N Stretch: Bands in the fingerprint region (typically 1000-1350 cm⁻¹) associated with the C-N bonds.

C-O Stretch: Absorptions for the C-O single bond of the ester group, usually found in the 1000-1300 cm⁻¹ range. libretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorption bands that are unique to the specific molecule. libretexts.orgvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. ijprajournal.comlibretexts.org The indole nucleus and the conjugated double bond system in tabersonine act as a chromophore, giving rise to a characteristic UV-Vis absorption spectrum.